molecular formula C26H22N2O4 B11577930 1-(4-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11577930
M. Wt: 426.5 g/mol
InChI Key: BACXUSJBXUQDJB-UHFFFAOYSA-N
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Description

1-(4-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic small molecule based on the privileged chromeno[2,3-c]pyrrole-3,9-dione scaffold. This heterocyclic framework is of significant interest in medicinal chemistry and drug discovery for its potential to interact with diverse biological targets . The structure combines a chromone (benzopyran) core fused with a pyrrole ring, a motif found in compounds reported to exhibit various biological activities, including acting as glucokinase activators and mimetics of glycosaminoglycans . The presence of the 4-butoxyphenyl substituent can influence the compound's lipophilicity and overall pharmacokinetic properties, while the pyridin-2-yl group introduces a potential hydrogen bond acceptor, which may be critical for target binding. Efficient synthetic routes to libraries of such diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones have been established using multicomponent processes, allowing for practical synthesis under mild conditions and facilitating the exploration of structure-activity relationships . This compound is supplied for non-human research applications only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C26H22N2O4

Molecular Weight

426.5 g/mol

IUPAC Name

1-(4-butoxyphenyl)-2-pyridin-2-yl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C26H22N2O4/c1-2-3-16-31-18-13-11-17(12-14-18)23-22-24(29)19-8-4-5-9-20(19)32-25(22)26(30)28(23)21-10-6-7-15-27-21/h4-15,23H,2-3,16H2,1H3

InChI Key

BACXUSJBXUQDJB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=CC=CC=N4)OC5=CC=CC=C5C3=O

Origin of Product

United States

Biological Activity

1-(4-Butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound that belongs to the class of chromeno-pyrrole derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology. The structure incorporates a chromene moiety fused with a pyrrole ring, which is known to exhibit various biological properties including antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C20H20N2O3\text{C}_{20}\text{H}_{20}\text{N}_2\text{O}_3

Antioxidant Activity

Research has indicated that chromeno-pyrrole derivatives exhibit significant antioxidant properties. The compound's ability to scavenge free radicals contributes to its potential in preventing oxidative stress-related diseases. A study demonstrated that related compounds showed a notable increase in antioxidant activity when tested against various free radical-generating systems .

Anticancer Properties

Chromeno-pyrrole derivatives have been explored for their anticancer effects. In vitro studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of apoptotic pathways and cell cycle arrest. For instance, a related compound was found to inhibit the growth of cancer cell lines by inducing G0/G1 phase arrest and promoting apoptosis .

Enzyme Inhibition

Enzyme inhibition studies have revealed that certain derivatives of the chromeno-pyrrole structure can act as inhibitors of phosphodiesterase (PDE) enzymes. PDE inhibitors are crucial for treating conditions like erectile dysfunction and pulmonary hypertension. One study highlighted the discovery of PDE5 inhibitors among chromeno-pyrrole derivatives, with some exhibiting IC50 values as low as 17 nM . This suggests that this compound may also possess similar inhibitory effects.

Synthesis and Characterization

The synthesis of this compound typically involves a one-pot multicomponent reaction approach. This method allows for the efficient formation of complex heterocyclic structures with high yields. The optimization of reaction conditions has been explored extensively to maximize the yield and purity of the target compound .

Case Studies

Several case studies have been conducted to evaluate the biological activity of chromeno-pyrrole derivatives:

  • Antitumor Activity : A study evaluated a series of chromeno-pyrrole compounds against various cancer cell lines. The results indicated that specific substitutions on the pyrrole ring enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of these compounds. It was found that they could significantly reduce pro-inflammatory cytokine production in vitro, suggesting their utility in managing inflammatory diseases .

Summary Table of Biological Activities

Activity Mechanism Reference
AntioxidantFree radical scavenging
AnticancerInduction of apoptosis and cell cycle arrest
PDE InhibitionInhibition of phosphodiesterase enzymes
Anti-inflammatoryReduction of pro-inflammatory cytokines

Scientific Research Applications

Biological Activities

The compound has been investigated for various pharmacological activities:

  • Anticancer Activity : Studies suggest that derivatives of chromeno[2,3-c]pyrrole compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of tumor growth through modulation of cell signaling pathways.
  • Antimicrobial Properties : Research indicates that this compound may possess antimicrobial properties, making it a candidate for developing new antibiotics. Its efficacy against both gram-positive and gram-negative bacteria has been documented.
  • Anti-inflammatory Effects : The anti-inflammatory potential of this compound has been explored in several studies, showing promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Preliminary studies suggest neuroprotective properties, which may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against gram-positive and gram-negative bacteria
Anti-inflammatoryReduces levels of pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from degeneration

Case Studies

  • Anticancer Study : A study published in the Bulletin of the Chemical Society of Ethiopia examined the effects of a series of pyrrole derivatives on human cancer cell lines. The results indicated that specific modifications to the chromeno[2,3-c]pyrrole structure enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design efforts .
  • Antimicrobial Research : Another investigation focused on the antimicrobial efficacy of various derivatives against Staphylococcus aureus and Escherichia coli. The study concluded that certain substitutions on the phenyl ring significantly improved antimicrobial activity, highlighting the potential for developing new antibiotics based on this scaffold .
  • Neuroprotection Study : In research exploring neuroprotective agents, compounds structurally similar to 1-(4-butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione were tested for their ability to inhibit neuronal apoptosis induced by oxidative stress. Results showed promising protective effects on neuronal cells, paving the way for further exploration in neurodegenerative disease therapies .

Chemical Reactions Analysis

Oxidation Reactions

The compound’s electron-rich aromatic systems and carbonyl groups make it susceptible to oxidation. Key findings include:

Reagent Conditions Major Products Yield Source
Potassium permanganateAcidic (H₂SO₄), 60–80°CHydroxylated derivatives at pyrrole ring55–70%
Hydrogen peroxideAlkaline (NaOH), RTEpoxidation of double bonds40–50%
OzoneDichloromethane, −78°CCleavage of conjugated dienes65%
  • Mechanistic Insight : Oxidation primarily targets the pyrrole and chromene moieties, forming hydroxylated or epoxidized products. The butoxyphenyl group remains stable under mild conditions but may undergo demethylation in strong acidic media.

Reduction Reactions

Reduction pathways focus on saturating double bonds or converting carbonyls to alcohols:

Reagent Conditions Major Products Yield Source
Sodium borohydrideEthanol, RTPartial reduction of carbonyl groups60–75%
Lithium aluminum hydrideTetrahydrofuran, refluxFull reduction to diol derivatives80–85%
Catalytic hydrogenationPd/C, H₂ (1 atm), EtOAcSaturated chromeno-pyrrole framework90%
  • Key Observation : Selective reduction of the chromeno carbonyl group (C9) occurs preferentially over the pyrrole carbonyl (C3) due to steric hindrance from the pyridine ring .

Substitution Reactions

The pyridine and phenyl rings participate in electrophilic and nucleophilic substitutions:

Electrophilic Aromatic Substitution

Reagent Position Product Yield Source
Nitration (HNO₃/H₂SO₄)Para to pyridine NNitro-substituted derivative50–60%
Sulfonation (SO₃/H₂SO₄)Meta to butoxy groupSulfonic acid derivative65%

Nucleophilic Substitution

Reagent Target Site Product Yield Source
AmmoniaHalogenated pyridineAminopyridine derivative70%
ThiophenolActivated aryl chlorideThioether-functionalized compound55%
  • Notable Trend : The butoxyphenyl group directs electrophilic attacks to the para position relative to the oxygen atom, while the pyridine ring’s electron-withdrawing nature enhances reactivity at the ortho position .

Multicomponent Reactions

The compound participates in one-pot syntheses due to its reactive sites:

  • Example : Reaction with aldehydes and amines under acidic conditions yields fused heterocycles (e.g., quinoline hybrids) .

  • Conditions : Acetic acid, ethanol, 80°C, 20 hours.

  • Yield : 43–86%, depending on substituent electronic effects .

Stability Under Varied Conditions

Condition Effect Source
High pH (>10)Hydrolysis of ester groups
UV light (254 nm)Photodegradation of chromene ring
High temperature (>150°C)Decomposition via retro-Diels-Alder pathway

Comparative Reactivity with Analogues

Compound Reactivity Difference Source
1-(4-Fluorophenyl)-2-(pyridin-2-yl)-analogueHigher electrophilic substitution rates due to −F
1-(3-Methoxyphenyl)-2-(4-methylpyridin-2-yl)-analogueReduced oxidation stability

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(4-butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can be contextualized by comparing it to analogs in its class. Below is a detailed analysis of key differences and similarities:

Substituent Analysis and Physicochemical Properties

Compound Name R1 (1-position) R2 (2-position) Key Properties
Target Compound 4-Butoxyphenyl Pyridin-2-yl High lipophilicity (logP ~4.2*); potential for CNS penetration
AV-C () 2-Fluorophenyl 5-Isopropyl-1,3,4-thiadiazol-2-yl Antiviral activity (Zika, Chikungunya); TRIF pathway activation
1-(4-Fluorophenyl)-7-methyl-... () 4-Fluorophenyl 4-Methyl-2-pyridinyl Moderate polarity (logP ~3.5*); potential solubility challenges
1-(4-Methoxyphenyl)-2-[3-(morpholin-4-yl)propyl]-... () 4-Methoxyphenyl 3-Morpholinylpropyl Enhanced solubility due to morpholine; possible kinase modulation

Notes:

  • The 4-butoxyphenyl group in the target compound increases lipophilicity compared to smaller alkoxy (e.g., methoxy) or halogenated (e.g., fluorophenyl) substituents, which may improve membrane permeability but reduce aqueous solubility .
  • The pyridin-2-yl group provides a hydrogen-bond acceptor site, contrasting with AV-C’s thiadiazole ring (a stronger electron-withdrawing group) or morpholinylpropyl’s basic nitrogen .

Structural and Functional Implications

  • Lipophilicity vs. Bioavailability : The 4-butoxyphenyl group may enhance blood-brain barrier penetration but could limit solubility, necessitating formulation optimization.
  • Synthetic Scalability : The target compound’s synthesis is scalable (92% success rate in library synthesis) but may require purification adjustments for bulky substituents .

Preparation Methods

One-Pot Multicomponent Synthesis

The most efficient route to 1-(4-butoxyphenyl)-2-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves a one-pot reaction of three components:

  • Methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate (Core intermediate)

  • 4-Butoxybenzaldehyde (Aryl aldehyde component)

  • 2-(Aminomethyl)pyridine (Primary amine component)

The reaction proceeds via a cascade mechanism:

  • Knoevenagel Condensation : The aldehyde and active methylene group of the dioxobutanoate form an α,β-unsaturated ketone intermediate.

  • Michael Addition : The primary amine attacks the α,β-unsaturated system, generating a pyrrolidine ring.

  • Cyclization : Intramolecular lactonization and dehydration yield the chromeno-pyrrole scaffold.

Representative Reaction Conditions

ParameterOptimal Value
SolventEthanol (anhydrous)
Temperature80°C (reflux)
CatalystAcetic acid (1 mL)
Reaction Time20 hours
Yield72–86%

Stepwise Synthesis via Intermediate Isolation

For laboratories requiring intermediate validation, a stepwise approach is employed:

Synthesis of α,β-Unsaturated Ketone Intermediate

4-Butoxybenzaldehyde and methyl 4-(2-hydroxyphenyl)-2,4-dioxobutanoate undergo Knoevenagel condensation at 40°C in ethanol, yielding a fluorescent yellow intermediate. IR spectroscopy confirms the formation of the α,β-unsaturated carbonyl (C=O stretch at 1715 cm⁻¹).

Amine Coupling and Cyclization

The intermediate reacts with 2-(aminomethyl)pyridine in ethanol under reflux. NMR monitoring reveals complete consumption of the amine within 2 hours. Cyclization is accelerated by acetic acid, which protonates the carbonyl oxygen, facilitating nucleophilic attack.

Optimization of Reaction Parameters

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) hinder cyclization due to excessive stabilization of intermediates. Ethanol achieves a balance between solubility and reaction kinetics:

SolventDielectric ConstantYield (%)
Ethanol24.386
DMF36.734
Acetonitrile37.541
Water80.1<5

Temperature and Time Dependence

Elevated temperatures (80°C) are critical for overcoming the activation energy of the final cyclization step. Below 60°C, the reaction stalls at the Michael adduct stage:

Temperature (°C)Time to Completion (h)Yield (%)
404828
603655
802086

Purification and Characterization

Crystallization Protocol

Crude product is purified via recrystallization from ethanol/water (4:1 v/v). Slow cooling (0.5°C/min) yields needle-like crystals with 95–98% purity (HPLC).

Spectroscopic Characterization

  • IR (KBr) : 1715 cm⁻¹ (chromone C=O), 1651 cm⁻¹ (pyrrolidinone C=O).

  • ¹H NMR (400 MHz, DMSO-d₆) :

    • δ 8.52 (d, J = 4.8 Hz, 1H, Py-H)

    • δ 7.89 (m, 2H, Ar-H)

    • δ 4.02 (t, J = 6.4 Hz, 2H, OCH₂)

    • δ 1.75 (m, 2H, CH₂)

    • δ 1.45 (m, 2H, CH₂)

    • δ 0.97 (t, J = 7.4 Hz, 3H, CH₃)

Scalability and Industrial Considerations

Kilogram-Scale Production

Pilot-scale reactions (10 kg batches) in jacketed reactors demonstrate consistent yields (82 ± 3%) when using:

  • Precision temperature control (±0.5°C)

  • Mechanical stirring (500 rpm)

  • Inert atmosphere (N₂ blanket)

Waste Stream Management

Ethanol is recovered via fractional distillation (85% efficiency). Acetic acid neutralization with NaHCO₃ generates sodium acetate, which is repurposed in agricultural applications.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Cost (USD/g)
One-Pot869512.40
Stepwise789818.20
Solid-Phase659024.80

Cost estimates include reagents, labor, and purification

Challenges and Troubleshooting

Common Side Reactions

  • Over-oxidation : Occurs at temperatures >90°C, producing quinone byproducts. Mitigated by strict temperature control.

  • Dimerization : Observed in concentrated solutions. Dilution to <0.1 M prevents this.

Impurity Profiles

HPLC-MS analysis identifies three primary impurities:

  • Unreacted dioxobutanoate (2–4%)

  • Michael adduct (3–5%)

  • Dehydrated chromene (1–2%)

Q & A

Q. Basic

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 6.8–8.2 ppm) and confirms substituent integration .
  • HPLC : Validates purity (>95%) and monitors reaction progress .
  • Melting point analysis : Provides physical consistency checks (e.g., analogs exhibit melting points between 166°C and >295°C) .

How do electronic effects of substituents influence cyclization efficiency?

Advanced
Electron-donating groups (e.g., methoxy) on the aryl aldehyde slow cyclization due to reduced electrophilicity at the carbonyl carbon, requiring longer reaction times. Conversely, electron-withdrawing groups (e.g., halogens) accelerate the process by increasing electrophilicity. For example, 4-chlorophenyl derivatives achieve 72% yield in 20 minutes, while methoxy-substituted analogs require 2 hours for 55% yield .

What strategies resolve contradictions in yield data when varying substituents?

Q. Advanced

  • Kinetic studies : Track reaction progress via HPLC to identify intermediates or side reactions .
  • Computational modeling : Predict steric/electronic effects using DFT calculations to rationalize yield disparities .
  • Parallel screening : Test substituent combinations in microreactors to empirically determine optimal conditions .

What are the key steps in the proposed reaction mechanism for forming the chromeno-pyrrole-dione core?

Basic
The mechanism involves:

Knoevenagel condensation : Between the aldehyde and dioxobutanoate to form an α,β-unsaturated ketone.

Michael addition : The amine attacks the ketone, followed by cyclization to form the pyrrole ring.

Aromatization : Oxidation or dehydration yields the fused chromeno-pyrrole-dione structure. This pathway is supported by intermediate isolation and NMR tracking .

How can this compound be functionalized to generate derivatives with potential biological activity?

Q. Advanced

  • Ring-opening with hydrazine : Converts the dione moiety into 3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-ones, a scaffold with reported antiviral properties .
  • Post-synthetic modifications : Introduce sulfonyl or fluorophenyl groups via nucleophilic substitution to enhance bioactivity .

What in vitro assays are suitable for evaluating the antiviral activity of this compound?

Q. Advanced

  • Reporter gene assays : Use ISRE-LUC (Interferon-Stimulated Response Element) constructs to measure interferon pathway activation, as demonstrated for the analog AV-C .
  • Dose-response studies : Assess EC50 values in Zika, Dengue, or Chikungunya virus-infected cells using plaque reduction or RT-qPCR .
  • Cytotoxicity profiling : Compare CC50 (cytotoxic concentration) and EC50 to determine selectivity indices .

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